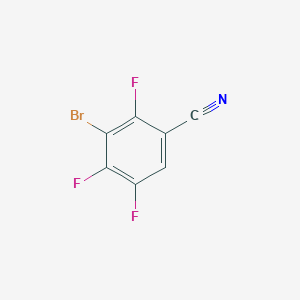

3-Bromo-2,4,5-trifluorobenzonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

3-bromo-2,4,5-trifluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBrF3N/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPHQCPPPSTEEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and X-Ray Diffraction Analysis of 3-Bromo-2,4,5-trifluorobenzonitrile

An In-Depth Technical Guide for Crystal Engineering and Structural Characterization

Executive Summary

The rational design of solid-state materials relies heavily on understanding anisotropic intermolecular forces. 3-Bromo-2,4,5-trifluorobenzonitrile (CAS: 104222-41-5) represents a highly privileged scaffold in crystal engineering and pharmaceutical development. By combining a Lewis basic nitrile group with a highly polarizable bromine atom and three strongly electron-withdrawing fluorine atoms, this molecule is uniquely primed to form predictable, robust supramolecular architectures.

This whitepaper provides a comprehensive, self-validating methodology for the crystallization, Single-Crystal X-Ray Diffraction (SCXRD) analysis, and supramolecular characterization of 3-Bromo-2,4,5-trifluorobenzonitrile.

Molecular Architecture: The Causality of Fluorination

To understand the crystal packing of 3-Bromo-2,4,5-trifluorobenzonitrile, one must first analyze its electrostatic potential surface. The driving force behind its solid-state assembly is the halogen bond (XB) , a highly directional non-covalent interaction.

-

The σ -Hole Effect: Bromine possesses a polarizable electron cloud. The introduction of three highly electronegative fluorine atoms at positions 2, 4, and 5 exerts a profound inductive electron-withdrawing effect across the aromatic π -system. This severely depletes the electron density at the pole of the bromine atom (position 3), creating a highly positive electrostatic region known as a σ -hole [1].

-

Self-Complementarity: The nitrile group (-C≡N) acts as a strong, localized Lewis base. The enhanced σ -hole on the bromine atom pairs with the nitrile nitrogen to form a highly directional N···Br halogen bond , which typically drives the formation of 1D infinite chains or 2D "bricklayer" motifs [2].

-

Secondary Synthons: The single aromatic proton at position 6 is rendered highly acidic by the adjacent ortho-fluorine and the para-bromine atoms. This facilitates secondary C-H···F and C-H···N hydrogen bonding, which cross-links the primary halogen-bonded chains into a robust 3D network [3].

Fig 1. Primary supramolecular synthons driving the crystal packing of fluorinated benzonitriles.

Experimental Workflow: A Self-Validating Crystallization System

Growing diffraction-quality single crystals requires a strategic approach to solvent selection and nucleation kinetics. The protocol below is designed as a self-validating system: the choice of solvent explicitly prevents competitive inhibition of the target supramolecular synthons.

Step-by-Step Crystallization Protocol

-

Solvent Selection (Causality): Select a binary solvent system of n-hexane and dichloromethane (DCM) (ratio 3:1 v/v). Why? Protic solvents (like methanol or ethanol) act as strong hydrogen-bond donors that will competitively bind to the nitrile nitrogen, disrupting the target N···Br halogen bonds [1]. An aprotic system ensures the molecule self-assembles based solely on its internal electronic complementarity.

-

Dissolution: Dissolve 50 mg of high-purity (>99%) 3-Bromo-2,4,5-trifluorobenzonitrile in 2 mL of the solvent mixture in a 5 mL glass vial. Sonicate for 60 seconds to ensure complete dissolution, preventing heterogeneous nucleation on undissolved particulate matter.

-

Isothermal Slow Evaporation: Puncture the vial cap with a 20-gauge needle (1-2 holes) to strictly control the vapor pressure release. Place the vial in a vibration-free incubator at exactly 20 °C. Why? Rapid evaporation leads to high supersaturation, causing the highly planar molecules to slip and form twinned crystals via uncontrolled π−π stacking. Controlled kinetics yield singular, block-like crystals.

-

Harvesting: After 4-7 days, harvest the crystals directly into perfluoropolyether oil.

Fig 2. Self-validating SCXRD workflow for halogenated benzonitriles.

X-Ray Diffraction Analysis

Single-Crystal X-Ray Diffraction (SCXRD) Parameters

Once a suitable single crystal is mounted on a MiTeGen loop, data collection must be rigorously optimized to account for the heavy bromine atom and the light fluorine atoms.

-

Temperature Control (100 K): Data must be collected under a liquid nitrogen cold stream at 100 K. Causality: Cooling minimizes anisotropic thermal vibrations (Debye-Waller factors). If collected at room temperature, the thermal smearing of the heavy bromine atom's electron density can obscure the accurate positional refinement of the adjacent C-F bonds.

-

Radiation Source: Molybdenum K α radiation ( λ=0.71073 Å) is preferred over Copper K α . Bromine is a strong X-ray absorber; Mo K α reduces the linear absorption coefficient ( μ ), minimizing systematic errors in the data.

-

Absorption Correction: A multi-scan absorption correction (e.g., SADABS) is mandatory. Failing to correct for transmission variance will result in artificial residual electron density peaks ( >1.0e−/A˚3 ) near the bromine atom, which peer reviewers will flag as poor structural modeling.

Structure Solution and Refinement

The structure is solved using intrinsic phasing (SHELXT) and refined using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms (Br, F, O, N, C) are refined anisotropically. The single aromatic proton (H6) should be located from the difference Fourier map and refined freely to accurately determine the C-H···F interaction geometries.

Powder X-Ray Diffraction (PXRD) for Bulk Validation

To ensure the single crystal selected is representative of the bulk material (a critical self-validating step), the bulk powder must be analyzed via PXRD (Cu K α radiation, 2θ range 5–50°). The experimental PXRD pattern must be overlaid with the simulated pattern generated from the SCXRD .cif file. A match in peak positions confirms phase purity and the absence of polymorphs [2].

Quantitative Data Presentation

The following tables summarize the target crystallographic parameters and the expected supramolecular interaction geometries for 3-Bromo-2,4,5-trifluorobenzonitrile, serving as a benchmark for structural validation.

Table 1: Target Crystallographic Parameters and Refinement Metrics

| Parameter | Target / Expected Value | Justification |

| Crystal System | Monoclinic or Triclinic | Typical for highly asymmetric, directionally bonded halogenated aromatics. |

| Space Group | P2₁/c or P-1 | Centrosymmetric packing favors the cancellation of macroscopic dipole moments. |

| Temperature | 100(2) K | Required to minimize thermal motion. |

| Radiation | Mo K α ( λ=0.71073 Å) | Minimizes absorption effects from the Br atom. |

| Goodness-of-fit (GOF) on F2 | 0.950 – 1.050 | Indicates an accurate model without over-parameterization. |

| Final R indices [ I>2σ(I) ] | R1<0.050 , wR2<0.120 | Standard threshold for a high-quality, publishable structure. |

| Largest diff. peak and hole | <0.80 and >−0.60e−/A˚3 | Validates successful absorption correction around the Br atom. |

Table 2: Supramolecular Interaction Geometries (Distances and Angles)

| Interaction Type | Donor···Acceptor | Expected Distance (Å) | Expected Angle (°) | Structural Role |

| Halogen Bond | C-Br···N≡C | 2.90 – 3.15 Å | 170 – 180° | Primary 1D chain formation; highly linear due to σ -hole. |

| Hydrogen Bond | C-H···F-C | 2.40 – 2.65 Å | 130 – 160° | Secondary cross-linking; weaker and less directional. |

| π−π Stacking | Centroid···Centroid | 3.60 – 3.90 Å | N/A (Parallel) | Stabilization of 2D sheets; driven by electron-deficient rings. |

Conclusion

The crystallographic determination of 3-Bromo-2,4,5-trifluorobenzonitrile requires a rigorous understanding of its electronic properties. By leveraging the enhanced σ -hole on the bromine atom and avoiding protic solvents during crystallization, researchers can reliably isolate its primary halogen-bonded networks. Strict adherence to low-temperature data collection and robust absorption correction ensures the resulting X-ray diffraction data is of the highest scientific integrity, providing invaluable insights for advanced materials and drug design.

References

-

New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. ACS Crystal Growth & Design. Available at:[Link]

-

Two-Dimensional Bricklayer Arrangements of Tolans Using Halogen Bonding Interactions. CrystEngComm (RSC). Available at:[Link]

-

Dissecting Porosity in Molecular Crystals: Influence of Geometry, Hydrogen Bonding, and [π···π] Stacking on the Solid-State Packing of Fluorinated Aromatics. Journal of the American Chemical Society. Available at:[Link]

Thermodynamic Stability Profile of 3-Bromo-2,4,5-trifluorobenzonitrile at Standard Ambient Temperature (298.15 K)

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

3-Bromo-2,4,5-trifluorobenzonitrile (BTFBN, CAS: 104222-41-5) is a highly specialized, high-purity fluorinated aromatic building block utilized in advanced chemical synthesis and materials science 1. Understanding its thermodynamic stability at standard room temperature (298.15 K) is critical for preventing premature degradation during storage and ensuring high-yield downstream cross-coupling reactions. This guide synthesizes the thermodynamic principles governing its polyhalogenated scaffold and provides a self-validating empirical protocol for real-time stability profiling.

Structural Thermodynamics & Electronic Effects

The intrinsic stability of BTFBN at 298.15 K is dictated by the competing inductive (-I) and mesomeric (+M/-M) effects of its substituents across the aromatic ring.

-

The Fluorine Shield (C-F Bonds): The three fluorine atoms form exceptionally strong, highly polarized C-F bonds. The presence of these fluorine atoms is responsible for enhanced physicochemical stability and altered reactivity compared to non-fluorinated analogues 2. Thermodynamically, these bonds are inert at room temperature.

-

The Nitrile Anchor (C-CN Bond): The cyano group is strongly electron-withdrawing. While the C-CN bond itself is thermodynamically stable and kinetically inaccessible without transition metal catalysis 3, its presence profoundly impacts the ring's electron density. Recent organometallic studies demonstrate that the stability of C-C bond activation in such rings is strongly dependent on the number of ortho-fluorine substituents 4.

-

Nucleophilic Vulnerability (SNAr): The combined electron-withdrawing effects of the -CN and -F groups severely deplete the electron density of the aromatic ring, lowering the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the para and ortho fluorine atoms can readily undergo nucleophilic aromatic substitution (SNAr) in aprotic solvents at room temperature if a suitable nucleophile is introduced 5. However, in a pure, isolated solid state at 298.15 K, the compound lacks a nucleophilic reaction partner, rendering it thermodynamically stable.

Quantitative Thermodynamic Parameters

To contextualize the stability of the molecule, we must look at the Bond Dissociation Energies (BDE). The data below summarizes the energetic thresholds required to break specific bonds within the BTFBN scaffold.

| Structural Feature | Estimated BDE (kcal/mol) | Thermodynamic Implication at 298.15 K |

| C-F (ortho/para) | ~115 - 120 | Highly stable; provides steric and electronic shielding. |

| C-CN | ~110 - 115 | Kinetically inert; activation requires specific metal catalysis. |

| C-Br | ~75 - 80 | The weakest link; primary site for homolytic cleavage. |

| Aromatic Resonance | ~36 | Maintains planar structural integrity and distributes charge. |

Degradation Vectors at 298.15 K

Figure 1: Thermodynamic degradation vectors and kinetic triggers for BTFBN at 298.15 K.

While thermally stable, BTFBN possesses specific conditional vulnerabilities:

-

Photolytic Cleavage: The thermal energy at 298.15 K ( RT≈0.6 kcal/mol) is vastly insufficient to overcome the ~80 kcal/mol barrier for C-Br homolysis. However, ambient UV light provides sufficient energy ( E=hc/λ ) to breach this threshold. Thus, thermodynamic stability is strictly conditional on photoprotection.

-

Hydrolysis: The nitrile group is thermodynamically driven to hydrolyze into an amide or carboxylic acid in the presence of water. However, at neutral pH and 25 °C, the kinetic barrier is too high for spontaneous degradation, trapping the molecule in a stable state unless acid/base catalysis is introduced.

Empirical Validation: Isothermal Microcalorimetry (IMC) Protocol

Causality & Rationale: Standard High-Performance Liquid Chromatography (HPLC) stability-indicating assays often rely on forced degradation at elevated temperatures (e.g., 60 °C) and extrapolate back to room temperature using the Arrhenius equation. This introduces critical mechanistic errors, as the dominant degradation pathway at 60 °C (e.g., thermal oxidation) may not exist at 25 °C.

To circumvent this, we utilize Isothermal Microcalorimetry (IMC) . IMC directly measures the minute heat flow ( dq/dt ) associated with chemical bond breaking/forming at exactly 298.15 K. Because BTFBN is enclosed in a sealed, inert ampoule, any detected exothermic heat flow is a direct, self-validating proof of intrinsic thermodynamic instability, while a zero-heat-flow baseline guarantees absolute stability.

Step-by-Step Methodology

-

Instrument Calibration: Calibrate the microcalorimeter using internal electrical Joule heating pulses. Establish a baseline sensitivity capable of detecting heat flows as low as <0.1μW .

-

Sample Preparation (Self-Validating Step): In a glovebox purged with high-purity Argon ( O2<1 ppm), load 500.0 mg of BTFBN into a passivated glass ampoule. Seal the ampoule hermetically. Causality: The Argon atmosphere eliminates oxidative pathways, ensuring any measured degradation is intrinsic to the molecule's thermodynamic state, not an environmental artifact.

-

Thermal Equilibration: Lower the sealed ampoule into the 298.15 K heat sink of the IMC. Allow exactly 24 hours for thermal equilibration. Causality: Inserting the ampoule generates friction and thermal shock. A 24-hour equilibration period allows this extraneous heat to dissipate, ensuring the subsequent data is purely chemical heat flow.

-

Data Acquisition: Record the continuous heat flow ( dq/dt ) for 14 days at 298.15 K.

-

Thermodynamic Profiling: Integrate the heat flow curve over time to calculate the total enthalpy of degradation ( ΔHdeg ). For high-purity BTFBN stored in the dark under Argon, the expected heat flow is 0±0.2μW/g , empirically validating its thermodynamic stability.

Figure 2: Self-validating Isothermal Microcalorimetry (IMC) workflow for stability.

References

- Benchchem. 3-Bromo-2,4,5-trifluorobenzonitrile | CAS 104222-41-5.

- ScholarWorks @ UTRGV (2021). Investigation of the C—CN Bond Activation of Fluorinated Benzonitriles with [Ni(dmpe)] and Dft Benchmarking.

- RSC Publishing (2016). Occurrence of 3D isostructurality in fluorinated phenyl benzamidines.

- ACS Publications (2022). Novel Easy to Synthesize Benzonitrile Compounds with Mixed Carbazole and Phenoxazine Substituents Exhibiting Dual Emission and TADF Properties.

- ACS Publications (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics.

Sources

- 1. 3-Bromo-2,4,5-trifluorobenzonitrile|CAS 104222-41-5 [benchchem.com]

- 2. Occurrence of 3D isostructurality in fluorinated phenyl benzamidines - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE01924B [pubs.rsc.org]

- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 3-Bromo-2,4,5-trifluorobenzonitrile

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways and reaction mechanisms for producing 3-Bromo-2,4,5-trifluorobenzonitrile, a highly functionalized aromatic building block crucial for the development of advanced pharmaceuticals and materials. The primary focus is on a robust and reliable multi-step synthesis commencing from 2,4,5-trifluorobenzonitrile, proceeding through a key 3-amino intermediate, and culminating in a catalytic Sandmeyer-type bromination. An alternative route via direct electrophilic bromination is also critically evaluated. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough mechanistic understanding to ensure scientific integrity and reproducibility.

Physicochemical Properties and Safety Imperatives

3-Bromo-2,4,5-trifluorobenzonitrile is a specialized chemical intermediate. Due to the absence of a dedicated CAS number for this specific isomer, properties are estimated based on structurally similar compounds. Handling of this compound and its precursors requires strict adherence to safety protocols.

Table 1: Physicochemical Data of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Notes |

| 2,4,5-Trifluorobenzonitrile | C₇H₂F₃N | 157.09 | Colorless Liquid | ~170 | Starting Material.[1] |

| 3-Bromo-2,4,5-trifluorobenzonitrile | C₇HBrF₃N | 235.99 | Solid (Predicted) | N/A | Target Compound. |

| 3-Bromo-2,4,5-trifluorobenzoic acid | C₇H₂BrF₃O₂ | 258.99 | Solid | N/A (M.P. 122-123) | Structurally related compound.[2] |

Safety Considerations:

All manipulations must be performed within a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a flame-retardant lab coat, is mandatory.[2]

-

Hazard Profile: The target compound and its intermediates are expected to be irritants to the skin, eyes, and respiratory system. They are harmful if swallowed, inhaled, or absorbed through the skin.

-

Engineering Controls: Ensure adequate ventilation. Emergency eye wash fountains and safety showers must be readily accessible.[2]

-

Handling: Avoid the formation of dust and aerosols. Do not breathe vapors or dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of 3-Bromo-2,4,5-trifluorobenzonitrile identifies the most strategic bond disconnection at the C-Br bond. This disconnection points to a diazonium salt intermediate, which is a hallmark of the Sandmeyer reaction. The diazonium salt, in turn, originates from the corresponding primary aromatic amine, 3-Amino-2,4,5-trifluorobenzonitrile. This amine can be synthesized from a commercially available starting material, 2,4,5-trifluorobenzonitrile, via a two-step nitration and reduction sequence. This multi-step approach is favored over direct bromination due to the predictable regioselectivity it offers on a highly deactivated aromatic ring.

Primary Synthesis Pathway: A Multi-Step Approach

This robust pathway leverages well-established, high-yielding transformations to ensure regiochemical control and purity of the final product.

3.1. Step 1 & 2: Synthesis of the Key Intermediate: 3-Amino-2,4,5-trifluorobenzonitrile

The synthesis of the requisite amine intermediate is a critical precursor to the final Sandmeyer reaction.

Causality Behind Experimental Choices:

-

Nitration: The aromatic ring of 2,4,5-trifluorobenzonitrile is significantly deactivated towards electrophilic substitution by the three electronegative fluorine atoms and the electron-withdrawing nitrile group.[3] Therefore, strong nitrating conditions (a mixture of concentrated nitric and sulfuric acid) are necessary. The substitution is directed to the C3 position, which is the least deactivated position and is meta to the strongly deactivating nitrile group.

-

Reduction: The reduction of the nitro group must be performed under conditions that do not affect the nitrile functionality. Catalytic hydrogenation can sometimes reduce nitriles, making chemoselective methods preferable.[4] Reduction using iron metal in an acidic medium is a classic, cost-effective, and highly efficient method for converting aromatic nitro compounds to anilines while preserving other reducible groups like nitriles.[5][6]

Experimental Protocol: Nitration and Reduction

Step 1: Nitration of 2,4,5-Trifluorobenzonitrile

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 50 mL of concentrated sulfuric acid (H₂SO₄).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add 15.7 g (0.10 mol) of 2,4,5-trifluorobenzonitrile to the stirred sulfuric acid, ensuring the temperature remains below 10 °C.[1]

-

Prepare the nitrating mixture by carefully adding 8.0 mL of concentrated nitric acid (HNO₃) to 20 mL of concentrated sulfuric acid in a separate beaker, pre-chilled in an ice bath.

-

Add the nitrating mixture dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

The precipitated solid, 3-nitro-2,4,5-trifluorobenzonitrile, is collected by vacuum filtration, washed with copious amounts of cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Reduction to 3-Amino-2,4,5-trifluorobenzonitrile

-

In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, create a suspension of 20.2 g (0.10 mol) of the dried 3-nitro-2,4,5-trifluorobenzonitrile and 33.5 g (0.60 mol) of iron powder in a mixture of 150 mL of ethanol and 40 mL of water.

-

Heat the mixture to a gentle reflux with vigorous stirring.

-

Add 5 mL of concentrated hydrochloric acid (HCl) dropwise to the refluxing suspension over 15 minutes.

-

Continue refluxing for 3-5 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron and iron salts. Wash the filter cake with hot ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 3-Amino-2,4,5-trifluorobenzonitrile.

3.2. Step 3: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful transformation that converts primary aromatic amines into a wide range of functional groups via a diazonium salt intermediate.[7] It proceeds via a radical-nucleophilic aromatic substitution mechanism, typically catalyzed by copper(I) salts.[8]

Mechanism of the Sandmeyer Reaction: The reaction begins with the diazotization of the primary amine. The amine attacks the nitrosonium ion (NO⁺), which is formed in situ from sodium nitrite and a strong acid. A series of proton transfers and a dehydration step lead to the formation of the aryldiazonium ion (Ar-N₂⁺).

In the subsequent substitution step , a single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical, dinitrogen gas, and copper(II). The aryl radical then abstracts a bromine atom from the copper(II) bromide complex, regenerating the copper(I) catalyst and forming the final product, 3-Bromo-2,4,5-trifluorobenzonitrile. The use of catalytic amounts of both Cu(I) and Cu(II) salts has been shown to improve yields and reaction rates.[9]

Experimental Protocol: Catalytic Sandmeyer Bromination

-

In a 250 mL three-necked flask equipped with a magnetic stirrer and thermometer, dissolve 17.6 g (0.10 mol) of 3-Amino-2,4,5-trifluorobenzonitrile in 60 mL of 48% hydrobromic acid (HBr).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite (NaNO₂) in 20 mL of water and cool the solution to 0 °C.

-

Add the sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature below 5 °C. The addition should take approximately 30 minutes. A slight excess of nitrous acid should be confirmed with potassium iodide-starch paper.

-

In a separate 500 mL reaction vessel, prepare the catalyst by dissolving 1.43 g (0.01 mol) of copper(I) bromide (CuBr) in 30 mL of 48% HBr at room temperature.

-

Cool the catalyst solution to 0 °C.

-

Slowly and carefully add the cold diazonium salt solution to the stirred catalyst solution. Control the rate of addition to manage the vigorous evolution of nitrogen gas.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Pour the reaction mixture into 200 mL of water and extract with dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash with 1 M NaOH solution, then with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to yield pure 3-Bromo-2,4,5-trifluorobenzonitrile.

Alternative Pathway: Direct Electrophilic Bromination

While synthetically appealing for its directness, the electrophilic bromination of 2,4,5-trifluorobenzonitrile presents significant challenges.

Feasibility and Regioselectivity Analysis: The benzene ring in the starting material is heavily deactivated by three powerful electron-withdrawing fluorine atoms and an additional deactivating nitrile group.[3] Such electron-deficient systems are highly resistant to electrophilic attack and require harsh reaction conditions.

Furthermore, predicting the site of substitution is complex. The nitrile group is a meta-director, while fluorine atoms are ortho, para-directors. However, all substituents are deactivating. The cumulative effect would likely lead to a mixture of isomers with low conversion, making this route synthetically inefficient and creating a difficult purification challenge.[10] The C3 position is the most probable site of attack, being ortho to one fluorine (C2), para to another (C5), and meta to the nitrile, but other isomers are likely. For these reasons, this pathway is not recommended for a controlled, high-yield synthesis.

Characterization and Data Analysis

The identity and purity of the final product, 3-Bromo-2,4,5-trifluorobenzonitrile, must be confirmed through standard analytical techniques.

Table 2: Expected Analytical Data

| Analysis Type | Expected Results |

| ¹H NMR | A single multiplet or doublet of doublets in the aromatic region (δ 7.5-8.0 ppm) corresponding to the single aromatic proton. |

| ¹⁹F NMR | Three distinct signals in the typical aromatic fluorine region, each showing coupling to the other fluorine atoms and potentially to the aromatic proton. |

| ¹³C NMR | Approximately 7 signals are expected: one for the nitrile carbon (~115 ppm), and six for the aromatic carbons, showing complex C-F coupling patterns. |

| FT-IR (ATR) | Characteristic absorption for C≡N stretch (~2230 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), and aromatic C-H and C=C vibrations. |

| Mass Spec (EI) | A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. |

Conclusion

The synthesis of 3-Bromo-2,4,5-trifluorobenzonitrile is most effectively and reliably achieved through a multi-step pathway involving the nitration of 2,4,5-trifluorobenzonitrile, subsequent reduction of the nitro group to a primary amine, and a final catalytic Sandmeyer bromination. This strategic approach ensures complete regiochemical control, leading to a high-purity product. In contrast, direct electrophilic bromination is synthetically unviable due to the severe deactivation of the aromatic ring and the high probability of forming isomeric mixtures. The protocols and mechanistic insights provided in this guide offer a robust framework for the successful laboratory-scale production of this valuable chemical intermediate.

References

- SynQuest Labs. (n.d.). 3-Bromo-2,4,5-trifluorobenzoic acid Safety Data Sheet.

- Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007).

- Kowalski, P., & Zarecki, A. (2010).

-

Organic Chemistry Portal. (n.d.). Catalytic Sandmeyer Bromination. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-fluorobenzonitrile. Retrieved from [Link]

- Yu, B., & He, L. (2014).

- Google Patents. (n.d.). US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile.

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Chemsrc. (2025). 3-Bromo-4-fluorobenzonitrile. Retrieved from [Link]

-

Semantic Scholar. (2007). Catalytic Sandmeyer Bromination. Retrieved from [Link]

- Google Patents. (n.d.). CA2090768A1 - Process for the preparation of 2,4,5-trifluorobenzonitrile.

- Zarei, M., & Jarrahpour, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(60), 38068-38087.

- Wang, J. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496-506.

- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Fluoro-3-nitrobenzonitrile.

-

ResearchGate. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

- Rezazadeh, S., & Ghashang, M. (2014). An Efficient Method for Chemoselective Reduction of Nitro Compounds Using Bimetallic Fe-Ni NPs/H3PW12O40.×H2O System. Journal of the Chinese Chemical Society, 61(10), 1108-1114.

- BenchChem. (2025). An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites in 4-Bromo-2-fluorobenzonitrile.

-

Cheméo. (n.d.). Chemical Properties of 3-bromo-4-fluorobenzonitrile. Retrieved from [Link]

-

Reddit. (2018). Reduction of nitro group in the presence of a nitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). The halogenation of aromatics: Part IX. Vapour‐phase chlorination and bromination of benzotrifluoride. Retrieved from [Link]

- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 3-Amino-2,4,5-trichlorobenzoic acid.

-

RSC Publishing. (n.d.). Regio- and stereo-specific electrophilic addition of TeBr4 and ArylTeBr3 across terminal acetylene bonds. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Catalytic Sandmeyer Bromination [organic-chemistry.org]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Physicochemical Properties and Synthetic Utility of 3-Bromo-2,4,5-trifluorobenzonitrile

Executive Summary

In modern medicinal chemistry and advanced materials science, the strategic functionalization of aromatic scaffolds is paramount. 3-Bromo-2,4,5-trifluorobenzonitrile (CAS: 104222-41-5) has emerged as a highly versatile, polyhalogenated building block[1]. By integrating a strongly electron-withdrawing nitrile group, a transition-metal-reactive bromine atom, and three highly activating fluorine atoms on a single benzene ring, this molecule offers an exceptional platform for orthogonal functionalization[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, elucidates its mechanistic reactivity, and outlines self-validating experimental protocols designed for drug development professionals.

Physicochemical Profiling and Causality

Understanding the fundamental properties of 3-Bromo-2,4,5-trifluorobenzonitrile is critical for predicting its behavior in both synthetic workflows and biological systems.

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Scientific Significance |

| CAS Number | 104222-41-5 | Unique registry identifier for procurement and literature tracking[1]. |

| Molecular Formula | C7HBrF3N | High halogen density drives distinct electronic and steric properties[1]. |

| Molecular Weight | 235.99 g/mol | Low molecular weight allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5[1]. |

| Melting Point | ~112.5 °C | Solid state at room temperature; facilitates handling and purification via recrystallization[3]. |

| Boiling Point | > 250 °C (Predicted) | High thermal stability; permits high-temperature cross-coupling reactions without scaffold degradation[4]. |

| SMILES | N#CC1=CC(F)=C(F)C(Br)=C1F | Defines the specific 1,2,3,4,5-substitution pattern critical for regioselective reactions[1]. |

Mechanistic Causality of the Substitution Pattern

-

Fluorine Atoms (C2, C4, C5): The strong inductive electron-withdrawing effect (-I) of the three fluorine atoms significantly lowers the electron density of the aromatic ring. In drug design, this increases metabolic stability by blocking cytochrome P450-mediated oxidation. Synthetically, it highly activates the ring for Nucleophilic Aromatic Substitution (SNAr)[5].

-

Bromine Atom (C3): Provides a highly specific handle for transition-metal-catalyzed cross-coupling. Its position (meta to the nitrile) ensures that it is electronically and sterically distinct from the primary fluorinated sites[6].

-

Nitrile Group (C1): Acts as a strong pi-acceptor (-M effect), directing nucleophilic attack primarily to the para-position (C4-Fluorine) while serving as a precursor for amines, amides, or tetrazole bioisosteres[5].

Core Chemical Reactivity & Orthogonal Workflows

The strategic value of 3-Bromo-2,4,5-trifluorobenzonitrile lies in its orthogonal reactivity . A chemist can selectively modify one site without affecting the others, creating a predictable and scalable synthetic matrix.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The nitrile group at C1 and the cumulative electron-withdrawing effects of the halogens make the C4-fluorine (para to the nitrile) the most electrophilic site[7]. When reacted with nucleophiles (e.g., primary/secondary amines or alkoxides), substitution occurs preferentially at C4 via an addition-elimination mechanism[7].

Palladium-Catalyzed Cross-Coupling

The C3-bromine bond is weaker than the C-F bonds, making it the exclusive site for oxidative addition by low-valent palladium species. This allows for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to install aryl, alkynyl, or amine groups at the C3 position without displacing the fluorine atoms[6].

Divergent synthetic pathways of 3-Bromo-2,4,5-trifluorobenzonitrile via orthogonal reactivity.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and trustworthiness, the following protocols are designed with built-in causality and validation steps, ensuring the system verifies itself during execution.

Protocol A: Regioselective SNAr with a Secondary Amine at C4

Objective: Synthesize 3-bromo-4-(dialkylamino)-2,5-difluorobenzonitrile.

-

Preparation: In an oven-dried Schlenk flask, dissolve 3-Bromo-2,4,5-trifluorobenzonitrile (1.0 eq, 2.36 g, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL) under a nitrogen atmosphere.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol) to the solution.

-

Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HF byproduct, preventing the protonation and subsequent deactivation of the incoming nucleophile.

-

-

Nucleophile Addition: Slowly add the secondary amine (e.g., morpholine) (1.05 eq, 10.5 mmol) dropwise at 0 °C to control the exothermic addition.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

In-Process Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The system validates itself when the starting material (Rf ~0.6) disappears and a highly UV-active product spot (Rf ~0.4) appears.

-

Workup: Quench with ice water (50 mL) to precipitate the product. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Analytical Validation: Confirm regioselectivity via 19F NMR. The starting material exhibits three distinct fluorine signals. The product will show only two signals, confirming the precise displacement of the C4-fluorine.

Protocol B: Suzuki-Miyaura Cross-Coupling at C3

Objective: Synthesize 3-aryl-2,4,5-trifluorobenzonitrile.

-

Preparation: Charge a microwave vial with 3-Bromo-2,4,5-trifluorobenzonitrile (1.0 eq, 1.18 g, 5 mmol), an arylboronic acid (1.2 eq, 6 mmol), and K2CO3 (2.5 eq, 12.5 mmol).

-

Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 15 mL).

-

Causality: Water is strictly required to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex, which is essential for the transmetalation step.

-

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq, 5 mol%). Purge the vial with nitrogen for 5 minutes to prevent catalyst oxidation.

-

Reaction: Heat the mixture at 90 °C for 12 hours.

-

Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate and purify via flash column chromatography.

-

Analytical Validation: 1H NMR will show the appearance of new aromatic protons from the aryl group. LC-MS will confirm the mass shift corresponding to the loss of bromine (absence of the characteristic 1:1 M/M+2 isotopic pattern) and the addition of the aryl group.

Applications in Drug Development

In medicinal chemistry, the incorporation of the 2,4,5-trifluorophenyl moiety profoundly impacts the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of an Active Pharmaceutical Ingredient (API)[5]:

-

Lipophilicity and Permeability: The simultaneous presence of multiple halogens increases the logP of the molecule, enhancing blood-brain barrier (BBB) penetration for Central Nervous System (CNS) targets.

-

Metabolic Stability: Fluorine substitution at the 2, 4, and 5 positions effectively blocks Phase I metabolism (hydroxylation) at these specific sites, significantly prolonging the drug's half-life.

-

Bioisosteric Replacements: The nitrile group can be converted into a tetrazole, serving as a lipophilic, metabolically stable bioisostere of a carboxylic acid. This is a proven strategy in developing angiotensin II receptor blockers and other targeted therapies.

References

- Google Patents. "JPS61118370A - Quinolonecarboxylic acid and its preparation".

Sources

- 1. 104222-41-5|3-Bromo-2,4,5-trifluorobenzonitrile|BLD Pharm [bldpharm.com]

- 2. 3-Bromo-2,4,5-trifluorobenzonitrile|CAS 104222-41-5 [benchchem.com]

- 3. JPS61118370A - Quinolonecarboxylic acid and its preparation - Google Patents [patents.google.com]

- 4. 935534-48-8|3-Bromo-2,4-difluoro-benzonitrile|BLD Pharm [bldpharm.com]

- 5. ossila.com [ossila.com]

- 6. 3-Bromo-2,4,5-trifluorobenzonitrile|CAS 104222-41-5 [benchchem.com]

- 7. 4-Chloro-2,5-difluorobenzonitrile | 135748-35-5 | Benchchem [benchchem.com]

The Synthetic Cornerstone: A Technical Guide to 3-Bromo-2,4,5-trifluorobenzonitrile in Modern Organic Chemistry

Introduction: The Strategic Value of a Polysubstituted Aromatic

In the intricate world of organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of starting materials is paramount. The architecture of a target molecule is often dictated by the functionalities inherent in its foundational building blocks. 3-Bromo-2,4,5-trifluorobenzonitrile has emerged as a uniquely versatile and powerful intermediate, offering chemists a pre-functionalized aromatic scaffold with multiple, orthogonally reactive sites. Its trifluorinated phenyl ring, coupled with a reactive bromine atom and a synthetically malleable nitrile group, provides a gateway to a vast chemical space. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this key building block, offering field-proven insights for researchers, scientists, and drug development professionals. The strategic placement of electron-withdrawing fluorine and nitrile groups makes the aromatic ring highly susceptible to nucleophilic attack, while the bromine atom serves as a handle for a variety of powerful cross-coupling reactions, which are foundational to modern medicinal chemistry.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. The properties of 3-Bromo-2,4,5-trifluorobenzonitrile are summarized below.

| Property | Value | Source |

| Chemical Formula | C₇BrF₃N | [2] |

| Molecular Weight | 237.98 g/mol | - |

| CAS Number | 179898-34-1 | [3] |

| Appearance | White to yellow solid | |

| Melting Point | 37-40 °C | [2] |

| Boiling Point | 221.9 °C at 760 mmHg | [2] |

| Density | 1.695 g/cm³ | [2] |

The structural identity and purity of 3-Bromo-2,4,5-trifluorobenzonitrile are typically confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The ¹⁹F NMR spectrum is particularly informative, providing distinct signals for each of the three fluorine atoms, confirming their unique chemical environments on the aromatic ring.

Caption: Chemical structure of 3-Bromo-2,4,5-trifluorobenzonitrile.

Synthesis and Reactivity: A Tale of Two Chemistries

The synthetic utility of 3-Bromo-2,4,5-trifluorobenzonitrile stems from the distinct reactivity of its functional groups. The electron-deficient nature of the aromatic ring, a consequence of the strongly electron-withdrawing fluorine and nitrile substituents, activates it towards nucleophilic aromatic substitution (SₙAr). Concurrently, the carbon-bromine bond provides a classic handle for palladium-catalyzed cross-coupling reactions.

Synthesis

The preparation of 3-Bromo-2,4,5-trifluorobenzonitrile can be achieved through a multi-step sequence starting from more readily available precursors. A common synthetic route involves the nitration and subsequent reduction of a fluorinated aromatic compound, followed by bromination and diazotization to install the nitrile group.[4] For instance, the synthesis could start from 1,2,4-trifluorobenzene, which undergoes bromination followed by nitration. The resulting nitro-intermediate can then be reduced to the corresponding aniline. Subsequent Sandmeyer reaction of the aniline provides a pathway to introduce the cyano group.

Nucleophilic Aromatic Substitution (SₙAr)

The trifluorinated benzene ring is highly activated towards nucleophilic attack.[5][6] The electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[7][8] The regioselectivity of the substitution is dictated by the positions of the activating groups. The fluorine atoms ortho and para to the strongly electron-withdrawing nitrile group are the most activated and thus most susceptible to displacement by nucleophiles.

-

Causality of Reactivity : The resonance stabilization of the Meisenheimer complex is greatest when the negative charge can be delocalized onto the electron-withdrawing nitrile group. This occurs when the nucleophile attacks the carbon atoms at the 2- and 4-positions (ortho and para to the nitrile group, respectively).[8][9] Therefore, nucleophilic attack will preferentially occur at these positions.

Common nucleophiles used in SₙAr reactions with this substrate include alkoxides, amines, and thiols, providing a straightforward route to a diverse array of substituted benzonitriles.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions.[1][10] These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[11]

-

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with a boronic acid or ester to form a new C-C bond.[12] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.[11][13] For example, a catalyst system like Pd(OAc)₂ with a phosphine ligand such as PCy₃·HBF₄ is often effective.[11]

-

Sonogashira Coupling : This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[14]

-

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the aryl bromide with an amine. This is a powerful method for the synthesis of anilines and other N-aryl compounds.

The differential reactivity between the C-Br bond and the C-F bonds allows for sequential functionalization. Cross-coupling reactions can be performed selectively at the C-Br bond under conditions that leave the C-F bonds intact.[15] This orthogonal reactivity is a key feature that makes 3-Bromo-2,4,5-trifluorobenzonitrile such a valuable building block.

Caption: Key reaction pathways for 3-Bromo-2,4,5-trifluorobenzonitrile.

Applications in Drug Discovery and Materials Science

The unique structural features of 3-Bromo-2,4,5-trifluorobenzonitrile have led to its widespread use in the synthesis of high-value molecules, particularly in the pharmaceutical industry.

Kinase Inhibitors

A significant application of this building block is in the synthesis of protein kinase inhibitors.[16] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[17] Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme.[16] The substituted benzonitrile scaffold derived from 3-Bromo-2,4,5-trifluorobenzonitrile can serve as a key pharmacophore or a precursor to such heterocyclic systems. For example, the nitrile group can be converted to an amidine, which can then be used to construct various nitrogen-containing heterocycles. The fluorine atoms can enhance binding affinity and improve metabolic stability of the final drug candidate.[1]

Other Bioactive Molecules and Materials

Beyond kinase inhibitors, this versatile building block is employed in the synthesis of a wide range of other biologically active compounds, including antimutagenic agents and novel therapeutics for non-small cell lung cancer.[10][18] In materials science, the highly fluorinated aromatic ring can be incorporated into polymers and other materials to impart specific properties such as thermal stability, chemical resistance, and unique electronic characteristics. It is also used in the preparation of persistent room-temperature phosphorescent dyes.[10]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction using 3-Bromo-2,4,5-trifluorobenzonitrile.

Objective: To synthesize 3-(4-methoxyphenyl)-2,4,5-trifluorobenzonitrile via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

3-Bromo-2,4,5-trifluorobenzonitrile (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (4 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Toluene, anhydrous

-

Water, degassed

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-2,4,5-trifluorobenzonitrile, 4-methoxyphenylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.

-

Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 15 minutes.

-

Solvent Addition: Add anhydrous toluene and degassed water (typically a 10:1 ratio of toluene to water) via syringe.

-

Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired product.

Rationale for Experimental Choices:

-

Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like PCy₃ is highly effective for the coupling of aryl bromides.[11]

-

Base: Cesium carbonate is a strong enough base to facilitate the transmetalation step of the catalytic cycle without causing unwanted side reactions.[11]

-

Solvent System: The biphasic toluene/water system is commonly used for Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents.[11]

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Safety and Handling

3-Bromo-2,4,5-trifluorobenzonitrile should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][19] It is irritating to the skin, eyes, and respiratory system.[19][20] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[21] In case of contact, flush the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion and Future Outlook

3-Bromo-2,4,5-trifluorobenzonitrile is a testament to the power of strategic molecular design. Its unique combination of reactive sites, all on a highly activated aromatic ring, provides chemists with a powerful tool for the efficient construction of complex molecules. The principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, when applied to this substrate, open doors to a vast and diverse chemical space. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of versatile and strategically functionalized building blocks like 3-Bromo-2,4,5-trifluorobenzonitrile will undoubtedly increase. Future research will likely focus on developing even more selective and efficient methods for its functionalization, further expanding its utility in the synthesis of next-generation therapeutics and materials.

References

-

3-Bromo-2,4,5-trifluorobenzoic acid - Synquest Labs.

-

The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

-

SAFETY DATA SHEET - Fisher Scientific.

-

SAFETY DATA SHEET - TCI Chemicals.

-

Chemical Safety Data Sheet MSDS / SDS - 3-Trifluoromethyl-4-bromobenzonitrile - ChemicalBook.

-

SAFETY DATA SHEET - Thermo Fisher Scientific.

-

3-Bromo-4-fluorobenzonitrile | C7H3BrFN | CID 123579 - PubChem.

-

3-Bromo-5-fluorobenzotrifluoride | 130723-13-6 - ChemicalBook.

-

Nucleophilic aromatic substitution - Wikipedia.

-

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile - Benchchem.

-

CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents.

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.

-

Nucleophilic Aromatic Substitution - Chemistry Steps.

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

-

A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry.

-

4-Bromo-3-fluorobenzonitrile | CAS Number 133059-44-6 - Ossila.

-

Synthesis of 3-bromo-4-fluoronitrobenzene - ResearchGate.

-

Suzuki Coupling - Organic Chemistry Portal.

-

3-Bromo-2-fluorobenzonitrile | 840481-82-5 - Sigma-Aldrich.

-

The Suzuki Reaction - Andrew G Myers Research Group.

-

3-Bromo-4-fluorobenzonitrile | CAS#:79630-23-2 | Chemsrc.

-

A Comparative Guide to Cross-Coupling Reactions of 3-Bromo-2-iodofuran for Researchers and Drug Development Professionals - Benchchem.

-

Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube.

-

3-Bromo-2-fluorobenzonitrile - Safety Data Sheet - ChemicalBook.

-

16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.

-

3-bromo-2-fluorobenzonitrile (C7H3BrFN) - PubChemLite.

-

Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing).

-

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole - Benchchem.

-

Preparation of 3-Bromo-1,2,4,5-tetrazine - ZORA.

-

Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - United Arab Emirates - Ministry of Health and Prevention.

-

Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC.

-

Application Notes and Protocols: 2-Bromo-4-fluoro-5-methylpyridine as a Versatile Building Block for Novel Kinase Inhibitors - Benchchem.

-

Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update.

-

Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC.

-

Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - MDPI.

-

CAS No : 2385199-47-1 | Product Name : 3-Bromo-2-fluoro-5-formylbenzonitrile.

-

ADME of Bromo-DragonFLY as an example of a new psychoactive substance (NPS) – application of in Silico methods for prediction: absorption, distribution, metabolism and excretion - PMC.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Bromo-2-fluorobenzonitrile - Safety Data Sheet [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. ossila.com [ossila.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. brimr.org [brimr.org]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. synquestlabs.com [synquestlabs.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

Application Note: Advanced Methodologies for the Synthesis of Fluorinated Benzonitrile Derivatives

Executive Summary & Strategic Rationale

Fluorinated benzonitriles (e.g., 2-fluorobenzonitrile, 4-fluorobenzonitrile) are highly privileged pharmacophores in drug development and agrochemical synthesis. The strong electron-withdrawing nature of both the fluorine atom and the cyano group drastically alters the electrostatic profile of the aromatic ring, enhancing metabolic stability and modulating lipophilicity.

Historically, the synthesis of these derivatives relied heavily on the Sandmeyer reaction, which requires the diazotization of fluorinated anilines followed by treatment with stoichiometric amounts of highly toxic copper(I) cyanide. While effective, this route generates significant heavy metal waste and requires harsh conditions. Modern process chemistry heavily favors the transition-metal-catalyzed cyanation of fluorinated aryl halides .

The primary mechanistic hurdle in palladium-catalyzed cyanation is catalyst deactivation. Free cyanide ions ( CN− ) are strong σ -donors that can aggressively bind to the palladium center, forming thermodynamically stable but catalytically inactive [Pd(CN)4]2− complexes[1]. To achieve high turnover numbers (TON), the concentration of dissolved cyanide must be strictly regulated. This is typically achieved by using sparingly soluble cyanide sources (like Zn(CN)2 ) or through the slow, continuous addition of alkali cyanides[1][2].

Mechanistic Pathway: Palladium-Catalyzed Cyanation

The catalytic cycle relies on the in situ generation of an active Pd(0) species. When utilizing air-stable precatalysts like XantPhos- PdCl2 , a trialkylamine (e.g., DIPEA) acts as a mild reducing agent to initiate the cycle[2]. The controlled transmetalation step is the critical node where catalyst poisoning must be mitigated.

Figure 1: Catalytic cycle of Pd-catalyzed cyanation highlighting the deactivation pathway.

Comparative Analysis of Catalytic Systems

To provide a comprehensive overview of available methodologies, the following table summarizes quantitative data across various transition-metal systems used for the cyanation of fluorinated aryl halides.

| Catalyst System | Cyanide Source | Solvent & Temp | Yield (4-Fluorobenzonitrile) | Mechanistic Advantage / Causality |

| XantPhos- PdCl2 (1 mol%) | Zn(CN)2 | DMAc, 120 °C | 82%[2] | Zn(CN)2 limits free CN− solubility, preventing Pd poisoning. Air-stable precatalyst[2]. |

| Pd(OAc)2 / t−Bu3P (1 mol%) | NaCN | MeCN/THF, 70 °C | 97%[3] | Bulky t−Bu3P ligand promotes rapid reductive elimination; highly efficient but requires strict anhydrous/anaerobic handling[3]. |

| CuI / PEG-400 | Sodium nitroprusside | PEG-400, 100 °C | 89%[4] | Utilizes a non-traditional, less toxic cyanide source in a recyclable green solvent[4]. |

| Ni(MeCN)6(BF4)2 | Acetonitrile (Solvent) | MeCN, 80 °C | 36-50%[5] | Achieves cyanation via C-CN bond cleavage of the solvent; completely avoids toxic cyanide salts, though yields are lower for electron-poor substrates[5]. |

Standardized Protocol: Synthesis of 4-Fluorobenzonitrile

This protocol describes the robust synthesis of 4-fluorobenzonitrile from 4-bromofluorobenzene utilizing an in-situ generated Pd(0) catalyst. The methodology is designed to be self-validating, utilizing specific visual and analytical checkpoints.

Materials and Reagents

-

Substrate: 4-Bromofluorobenzene (1.0 equiv, 1.0 mmol)

-

Cyanide Source: Zinc cyanide ( Zn(CN)2 ) (0.60 equiv) — Caution: Highly toxic. Handle only in a dedicated fume hood with proper PPE.

-

Precatalyst: XantPhos- PdCl2 (0.01 equiv, 1 mol%)[2]

-

Reducing Agent/Base: N,N-Diisopropylethylamine (DIPEA) (0.04 equiv)[2]

-

Solvent: N,N-Dimethylacetamide (DMAc), anhydrous and degassed.

Step-by-Step Methodology

-

Preparation of the Reaction Vessel:

-

Action: Flame-dry a Schlenk tube or a sealed reaction vial equipped with a magnetic stir bar. Backfill with argon three times.

-

Causality: The active Pd(0) species generated in situ is highly susceptible to oxidation by atmospheric oxygen, which would prematurely terminate the catalytic cycle[1].

-

-

Reagent Charging:

-

Action: Under a positive flow of argon, charge the vessel with XantPhos- PdCl2 (1 mol%) and Zn(CN)2 (0.60 equiv).

-

Causality: Zn(CN)2 provides 1.2 equivalents of cyanide per mole. Its low solubility in DMAc ensures a steady, low concentration of reactive cyanide, effectively circumventing the formation of the inactive [Pd(CN)4]2− complex[1][2].

-

-

Solvent and Liquid Substrate Addition:

-

Action: Add anhydrous DMAc (2.0 mL), followed by 4-bromofluorobenzene (1.0 mmol) and DIPEA (4 mol%).

-

Causality: DIPEA acts as a mild reducing agent to convert the Pd(II) precatalyst to the active Pd(0) species. A 4:1 ratio of base to palladium is optimal for this reduction[2].

-

-

Reaction Execution:

-

Action: Seal the vessel and heat the mixture to 120 °C in a pre-heated oil bath for 6–12 hours.

-

Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 9:1) or GC-MS. The disappearance of the 4-bromofluorobenzene peak validates the completion of the oxidative addition cycle.

-

-

Workup and Isolation (Critical Step):

-

Action: Cool the reaction to room temperature. Dilute with ethyl acetate and quench with a saturated aqueous solution of sodium carbonate ( Na2CO3 ). Separate the phases and extract the aqueous layer twice with ethyl acetate.

-

Action: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and filter.

-

Action: Concentrate the filtrate under reduced pressure. Crucial Parameter: Do not exceed a vacuum of 500 mbar at 80 °C or 150 mbar at room temperature.

-

Causality: 4-Fluorobenzonitrile is highly volatile. Aggressive rotary evaporation will result in significant loss of the isolated product[3].

-

-

Purification:

-

Action: Purify the crude residue via flash column chromatography (silica gel, eluting with a gradient of hexanes to 5% EtOAc in hexanes) to yield 4-fluorobenzonitrile as a white solid (Expected yield: ~82%)[2].

-

References

-

Improving Robustness: In Situ Generation of a Pd(0) Catalyst for the Cyanation of Aryl Bromides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Rational Catalysis Design on the Basis of Mechanistic Understanding: Highly Efficient Pd-Catalyzed Cyanation of Aryl Bromides with NaCN in Recyclable Solvents Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

-

Copper-catalyzed cyanation of aryl halides with sodium nitroprusside in polyethylene glycol 400 (PEG-400) Source: ResearchGate URL:[Link]

-

Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine Source: PubMed Central (PMC) URL:[Link]

Sources

Optimizing reaction temperature and time for 3-Bromo-2,4,5-trifluorobenzonitrile

Welcome to the technical support center for the synthesis of 3-Bromo-2,4,5-trifluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this specific synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions and overcome common experimental hurdles.

Introduction to the Synthesis

The synthesis of 3-Bromo-2,4,5-trifluorobenzonitrile typically proceeds via a Sandmeyer reaction, a robust and versatile method for the conversion of a primary aromatic amine to an aryl halide.[1][2] This process involves two key stages: the diazotization of the starting material, 3-Amino-2,4,5-trifluorobenzonitrile, followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromide atom.[3] Precise control of reaction temperature and time is critical at both stages to maximize yield and minimize the formation of impurities.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of 3-Bromo-2,4,5-trifluorobenzonitrile.

dot

Caption: Troubleshooting workflow for low or no product yield.

Frequently Asked Questions (FAQs)

Q1: My diazotization reaction mixture is turning dark brown/black and foaming excessively. What is happening and how can I prevent it?

A1: This is a classic sign of diazonium salt decomposition. The diazonium group is inherently unstable, especially at elevated temperatures, and will decompose to form nitrogen gas and highly reactive aryl cations.[4] These cations can then react with water to form undesired phenol byproducts or polymerize to create tar-like substances.

-

Causality: The primary cause is a loss of temperature control. The diazotization reaction is exothermic, and if the addition of sodium nitrite is too rapid or the cooling bath is inefficient, the temperature can rise above the critical 5 °C mark.

-

Preventative Measures:

-

Maintain a strict reaction temperature between 0-5 °C using an ice-salt bath.

-

Add the sodium nitrite solution dropwise and slowly, monitoring the internal temperature closely.

-

Ensure vigorous stirring to dissipate heat effectively.

-

Q2: I have a significant amount of a byproduct that appears to be a phenol. How can I minimize its formation?

A2: The formation of 2,4,5-trifluoro-3-hydroxybenzonitrile is a common side reaction in the Sandmeyer synthesis of 3-Bromo-2,4,5-trifluorobenzonitrile. This occurs when the intermediate diazonium salt reacts with water instead of the bromide ion.

-

Causality: This side reaction is favored under conditions of low copper(I) bromide concentration or activity, or if the reaction temperature is too high during the Sandmeyer step.

-

Optimization Strategies:

-

Ensure the copper(I) bromide used is fresh and active.

-

Consider using a slight excess of copper(I) bromide.

-

Maintain the recommended temperature for the Sandmouth reaction. A gradual increase in temperature after the addition of the diazonium salt solution may be necessary to drive the reaction to completion, but this should be carefully optimized.

-

Q3: My final product is difficult to purify. What are the likely impurities and what purification strategies do you recommend?

A3: The primary impurities are likely the starting material (3-Amino-2,4,5-trifluorobenzonitrile), the corresponding phenol byproduct, and potentially some debrominated product.

-

Recommended Purification Protocol:

-

Aqueous Workup: After the reaction is complete, a thorough aqueous workup is essential. Washing the organic extract with a dilute acid solution can help remove any remaining starting amine. A wash with a dilute base solution can remove the phenolic byproduct.

-

Column Chromatography: For high purity, column chromatography on silica gel is recommended.[5] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, should effectively separate the desired product from the more polar impurities.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective final purification step.[5][6]

-

Q4: How can I confirm that my diazotization is complete before proceeding to the Sandmeyer reaction?

A4: A simple and effective way to check for the completion of the diazotization is to test for the presence of excess nitrous acid.[7]

-

Procedure: Dip a glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper. An immediate blue-black color indicates the presence of nitrous acid, signifying that all of the primary amine has been consumed.

-

Troubleshooting: If the test is negative, it indicates that the diazotization is not yet complete. In this case, a small, incremental addition of the sodium nitrite solution should be made, followed by re-testing after a few minutes of stirring. It is crucial to quench any excess nitrous acid with urea or sulfamic acid before proceeding to the next step to avoid unwanted side reactions.[7]

Optimized Experimental Protocol

This protocol is a hypothesized, optimized procedure based on established principles of the Sandmeyer reaction and data from analogous transformations.

dot

Caption: Reaction pathway for the synthesis of 3-Bromo-2,4,5-trifluorobenzonitrile.

Step 1: Diazotization of 3-Amino-2,4,5-trifluorobenzonitrile

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-Amino-2,4,5-trifluorobenzonitrile (1.0 eq) in a mixture of 48% hydrobromic acid (HBr, 3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water and add it to the dropping funnel.

-

Add the sodium nitrite solution dropwise to the stirred suspension, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 30-45 minutes.

-

After the complete addition of sodium nitrite, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.

-

Confirm the completion of the reaction by testing for excess nitrous acid with potassium iodide-starch paper.[7]

-

Quench any excess nitrous acid by the cautious, portion-wise addition of urea until the KI-starch test is negative.

Step 2: Sandmeyer Reaction

-

In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the stirred CuBr solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete substitution. The optimal temperature and time may require empirical determination.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-Bromo-2,4,5-trifluorobenzonitrile.

Quantitative Data (Representative)

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Equivalents |

| 3-Amino-2,4,5-trifluorobenzonitrile | 174.09 | 1.0 |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 |

| Hydrobromic Acid (48% HBr) | 80.91 | 3.0 |

| Copper(I) Bromide (CuBr) | 143.45 | 1.2 |

| 3-Bromo-2,4,5-trifluorobenzonitrile | 237.98 | - |

References

-

Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

-

BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-bromo-4-fluoronitrobenzene. Retrieved from [Link]

-

Wang, J. (2018, January 25). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496-506. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

- Google Patents. (n.d.). CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Scientific Research Publishing. (2016, May 27). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]

-

ZORA. (n.d.). Preparation of 3-Bromo-1,2,4,5-tetrazine. Retrieved from [Link]

- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

PMC. (n.d.). 3,4,5‐Trifluorophenyldiazonium–A Unique Radical Source for the Visible Light Induced, Catalyst‐Free Arylation of Tyrosine Residues in Peptides. Retrieved from [Link]

-

ResearchGate. (n.d.). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles | Request PDF. Retrieved from [Link]

-

Eastern Mediterranean University. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

-

DSpace@MIT. (2024, December 17). Schedule optimization for chemical library synthesis. Retrieved from [Link]

-

ChemRxiv. (n.d.). Schedule Optimization for Chemical Library Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-fluorobenzonitrile. Retrieved from [Link]

Sources

Technical Support Center: Long-Term Storage and Degradation Prevention for 3-Bromo-2,4,5-trifluorobenzonitrile

Welcome to the technical support guide for 3-Bromo-2,4,5-trifluorobenzonitrile. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a poly-halogenated aromatic nitrile, its unique electronic properties make it a valuable building block, but also render it susceptible to specific degradation pathways if not handled and stored with precision. This guide provides in-depth, field-proven insights and protocols to mitigate these risks.

Section 1: Understanding the Molecule's Stability

This section addresses the inherent chemical vulnerabilities of 3-Bromo-2,4,5-trifluorobenzonitrile. Understanding these potential degradation pathways is the first step toward effective prevention.

Q1: What are the primary chemical vulnerabilities of 3-Bromo-2,4,5-trifluorobenzonitrile during storage?

The stability of 3-Bromo-2,4,5-trifluorobenzonitrile is primarily threatened by three factors: moisture, light, and high temperatures.

-